molecular formula C5H12ClNO B1404006 (R)-1-Tetrahydrofuran-3-ylmethanamine CAS No. 1048962-82-8

(R)-1-Tetrahydrofuran-3-ylmethanamine

Cat. No. B1404006
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-NUBCRITNSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and possibly its structure. It might also include information about the compound’s discovery or synthesis.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

Synthesis and Structure in Medicinal Chemistry

(R)-1-Tetrahydrofuran-3-ylmethanamine is used in the synthesis of various pharmacological compounds. Alajarín et al. (1995) discuss the synthesis and structure of furnidipine, a medication involving tetrahydrofuran derivatives, indicating the compound's role in creating novel therapeutic agents (Alajarín et al., 1995).

Biological Activity Studies

Limbeck and Gündisch (2003) explored the biological activities of various tetrahydrofuran-2-ylmethylamines. They synthesized these compounds and tested their affinity for nicotinic acetylcholine receptor subtypes, demonstrating the biological relevance of tetrahydrofuran derivatives in neuroscientific research (Limbeck & Gündisch, 2003).

Drug Development and Pharmacokinetics

The use of tetrahydrofuran derivatives in drug development is evident in the study of a novel oral anticancer drug S-1 by Sakata et al. (1998), highlighting its role in enhancing drug efficacy (Sakata et al., 1998). Nichols et al. (1986) also synthesized derivatives involving tetrahydrofuran for potential therapeutic applications (Nichols et al., 1986).

Chemical Synthesis and Characterization

Rehman et al. (2019) discuss the synthesis of N-(tetrahydrofuran-2-ylmethyl)-4-methylbenzenesulfonamide, showcasing the chemical versatility of tetrahydrofuran derivatives in creating a range of compounds with potential biological activities (Rehman et al., 2019).

Neuropharmacology

Harrison et al. (2001) utilized a tetrahydrofuran derivative in the development of a neurokinin-1 receptor antagonist, indicating the compound's relevance in neuropharmacological research (Harrison et al., 2001).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It might also include information on safe handling and disposal procedures.


Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.


For a specific compound, you would need to consult the relevant scientific literature. Databases like PubMed for biomedical literature, Web of Science for various scientific disciplines, and SciFinder for chemical information would be useful resources. Please note that not all compounds will have information available in all of these categories. Some compounds may be less studied, and therefore, less information may be available.


properties

IUPAC Name

[(3R)-oxolan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Tetrahydrofuran-3-ylmethanamine

CAS RN

1048962-82-8
Record name (R)-1-Tetrahydrofuran-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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